molecular formula C16H11ClFN3O3S B2871802 2-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide CAS No. 1421493-55-1

2-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide

Cat. No. B2871802
CAS RN: 1421493-55-1
M. Wt: 379.79
InChI Key: XPQXARHEYDXZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide, also known as AZD4547, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer.

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety, found in this compound, has been employed in designing privileged structures in medicinal chemistry. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) —showed promising anti-fibrotic activities. They effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Starting Material for 5-Fluoro-2-Amino Pyrimidines

2-Chloro-5-fluoropyrimidine serves as a valuable starting material for the preparation of 5-fluoro-2-amino pyrimidines . These compounds can be synthesized by reacting 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K2CO3) via C-N bond formation .

Anticancer Activity

In the context of anticancer research, pyrrolo[2,3-d]pyrimidine derivatives have been investigated. These compounds exhibit varying levels of antitumor activity. Some derivatives demonstrated high efficacy, while others showed moderate activity. Further studies are needed to explore their potential as anticancer agents .

properties

IUPAC Name

2-chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O3S/c17-12-5-1-4-8-15(12)25(22,23)21-11-9-19-16(20-10-11)24-14-7-3-2-6-13(14)18/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQXARHEYDXZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide

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